molecular formula C36H18 B1615418 Anthra[2,3-a]coronene CAS No. 5869-17-0

Anthra[2,3-a]coronene

Cat. No.: B1615418
CAS No.: 5869-17-0
M. Wt: 450.5 g/mol
InChI Key: MEJKLMDIDWGEPF-UHFFFAOYSA-N
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Description

Anthra[2,3-a]coronene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₆H₁₈. It is composed of multiple fused aromatic rings, making it a highly conjugated and stable molecule. This compound is of significant interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-a]coronene typically involves the cyclization of precursor molecules under specific conditions. One common method is the acid-mediated cyclization of electron-rich vinyl ethers, which allows for the formation of fused aromatic structures . This method is advantageous due to its efficiency and the ability to introduce carbon-carbon double bonds at challenging positions.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of mechanochemical liquid-assisted grinding (LAG) can be applied. This method involves the grinding of precursor materials in the presence of a liquid to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Anthra[2,3-a]coronene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated forms, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Anthra[2,3-a]coronene exerts its effects is primarily through its interaction with nucleic acids and proteins. Its planar aromatic structure allows it to intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Uniqueness: Anthra[2,3-a]coronene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. Its larger size compared to coronene allows for more extensive π-conjugation, while its specific ring structure differentiates it from circumcoronene and benzo[a]coronene .

Properties

IUPAC Name

decacyclo[26.6.2.02,15.04,13.06,11.016,33.019,32.022,31.025,30.029,34]hexatriaconta-1(34),2,4,6,8,10,12,14,16(33),17,19(32),20,22(31),23,25(30),26,28,35-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-2-4-24-16-26-18-30-28-14-12-22-10-8-20-6-5-19-7-9-21-11-13-27(29(30)17-25(26)15-23(24)3-1)35-33(21)31(19)32(20)34(22)36(28)35/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJKLMDIDWGEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C5=C6C7=C(C=CC8=C7C9=C(C=C8)C=CC7=C9C6=C(C4=CC3=CC2=C1)C=C7)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348322
Record name Anthra[2,3-a]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5869-17-0
Record name Anthra[2,3-a]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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